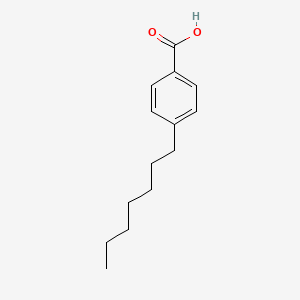

4-Heptylbenzoic acid

描述

Historical Context of Benzoic Acid Derivatives in Scientific Inquiry

Benzoic acid, a simple aromatic carboxylic acid, was first described in the 16th century through the dry distillation of gum benzoin. wikipedia.org Its composition was later determined by Justus von Liebig and Friedrich Wöhler, who also explored its relationship with hippuric acid. wikipedia.org A pivotal moment in the history of benzoic acid derivatives was the discovery of their antifungal properties by Salkowski in 1875. wikipedia.org This finding paved the way for the use of benzoates as food preservatives, a practice that continues today. wikipedia.orgijcrt.org

The industrial synthesis of benzoic acid has evolved over time, initially involving the reaction of benzotrichloride (B165768) with calcium hydroxide, a process that often resulted in chlorinated derivatives. wikipedia.org Modern production primarily relies on the oxidation of toluene, a more environmentally friendly method. researchgate.net Throughout history, the study of benzoic acid derivatives has expanded to include their roles in the biosynthesis of secondary metabolites in plants and their applications as precursors in the synthesis of numerous organic compounds. wikipedia.orgontosight.ai

Significance of Alkyl-Substituted Benzoic Acids in Contemporary Research

Alkyl-substituted benzoic acids, a class of compounds where an alkyl group is attached to the benzene (B151609) ring of benzoic acid, are of significant interest in modern research due to the influence of the alkyl chain on the molecule's physical and chemical properties. elsevier.escdnsciencepub.com The length and position of the alkyl substituent can affect the acidity of the carboxylic acid group. libretexts.org While short alkyl chains can have an inductive effect, this influence diminishes as the chain length increases beyond approximately three carbons. libretexts.org

These compounds have found applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. ontosight.ai In materials science, for instance, the presence of an alkyl chain can influence the molecular packing and, consequently, the properties of materials like liquid crystals. arborpharmchem.com The study of alkyl-substituted benzoic acids also extends to understanding their interactions with biological systems and their potential as therapeutic agents or as components in drug delivery systems. ontosight.aimdpi.com

Rationale for Focused Investigation on 4-Heptylbenzoic Acid

This compound, with its seven-carbon alkyl chain at the para position of the benzoic acid ring, presents a unique set of properties that have made it a subject of focused scientific investigation. arborpharmchem.com Its molecular structure, featuring a polar carboxylic acid head and a nonpolar heptyl tail, gives it amphipathic characteristics that are crucial for its behavior in various systems.

A primary driver for research into this compound is its application as an intermediate in the synthesis of liquid crystal materials. arborpharmchem.com The combination of the rigid aromatic ring and the flexible long-chain alkyl group facilitates the formation of liquid crystalline phases, which are essential for display technologies. arborpharmchem.com The length of the alkyl chain is a critical factor in determining the type and temperature range of the liquid crystal phases.

Furthermore, this compound has been studied for its interactions at interfaces and its adsorption properties on various surfaces, which is relevant to fields like materials science and petrochemistry. researchgate.net Its behavior in biological systems, particularly its interaction with proteins and membranes, has also been a subject of research. nih.govresearchgate.net

Overview of Key Research Areas Pertaining to this compound

The research landscape for this compound is diverse, with several key areas of focus:

Liquid Crystals: A significant body of research on this compound is dedicated to its role in the formation of liquid crystals. Studies have investigated its own liquid crystalline properties and its use as a component in liquid crystal mixtures and cocrystals. Research has shown that this compound exhibits a nematic liquid crystal phase. indexcopernicus.com Its thermal properties, such as transition temperatures and enthalpies, have been extensively characterized.

Materials Science: Beyond liquid crystals, this compound is explored in the broader context of materials science. Its derivatives are used in the synthesis of polymers and plastics, where they can influence the material's mechanical and thermal properties. ontosight.ai The adsorption of this compound on surfaces like silica (B1680970) has been studied to understand wettability alterations, which has implications for various industrial processes. researchgate.net

Biological and Medicinal Chemistry: In the realm of biological sciences, this compound has been investigated for its interaction with biological molecules. For instance, it has been studied in the context of its translocation by mitochondrial proteins. nih.gov Research has also explored its binding to enzymes, such as cytochrome P450, to understand metabolic processes. researchgate.net Furthermore, derivatives of benzoic acid are being explored for their potential pharmacological activities. ontosight.aimdpi.com

Chemical Synthesis: this compound serves as a precursor in the synthesis of other organic compounds. prepchem.comchemsrc.com For example, it is used to synthesize 4-heptylbenzoyl cyanide and can be a starting material for creating more complex molecules with potential applications in various fields. prepchem.com It has also been used as an organic spacer in the development of solid catalysts. upv.es

Structure

3D Structure

属性

IUPAC Name |

4-heptylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-2-3-4-5-6-7-12-8-10-13(11-9-12)14(15)16/h8-11H,2-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUKEWPHURLYTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068089 | |

| Record name | Benzoic acid, 4-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38350-87-7 | |

| Record name | 4-Heptylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38350-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-heptyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038350877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-heptyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-heptylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HEPTYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE3Y941HMO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies for 4 Heptylbenzoic Acid

Established Synthetic Pathways to 4-Heptylbenzoic Acid

The construction of the this compound molecule can be achieved through several established synthetic routes. These methods primarily focus on the introduction of the heptyl group onto the benzene (B151609) ring and the subsequent formation or modification of the carboxylic acid functionality.

A prominent and versatile method for synthesizing this compound involves the use of a Grignard reagent. wikipedia.orgyoutube.com This approach typically starts with a halogenated benzene derivative, which is reacted with magnesium metal in an anhydrous ether solvent to form an organomagnesium halide (Grignard reagent). wikipedia.org This reagent, which behaves as a strong nucleophile, is then reacted with carbon dioxide (dry ice) to form a carboxylate salt. youtube.com Subsequent acidification of this salt yields the desired carboxylic acid.

A general scheme for the Grignard synthesis of a benzoic acid derivative is as follows:

Formation of the Grignard Reagent: An aryl halide (e.g., bromobenzene) reacts with magnesium metal in an anhydrous ether to form phenylmagnesium bromide. youtube.com

Carboxylation: The Grignard reagent attacks the electrophilic carbon of carbon dioxide, leading to the formation of a magnesium carboxylate salt.

Protonation: The salt is then treated with an acid (e.g., hydrochloric acid) to produce the final benzoic acid product. youtube.com

A significant side product in this reaction can be biphenyl, which is formed from the coupling of the Grignard reagent with unreacted bromobenzene. libretexts.org The formation of this impurity is influenced by factors such as high concentrations of the aryl halide and elevated reaction temperatures. libretexts.org

Interactive Table: Key Steps in Grignard Synthesis of Benzoic Acid

| Step | Reactants | Product | Key Considerations |

|---|---|---|---|

| 1. Grignard Reagent Formation | Aryl Halide (e.g., Bromobenzene), Magnesium | Phenylmagnesium Bromide | Requires anhydrous conditions as Grignard reagents react with water. gmu.edu |

| 2. Carboxylation | Phenylmagnesium Bromide, Carbon Dioxide (Dry Ice) | Magnesium Carboxylate Salt | The Grignard reagent acts as a strong nucleophile. youtube.com |

| 3. Acidification | Magnesium Carboxylate Salt, Acid (e.g., HCl) | Benzoic Acid | Neutralizes the salt to form the final carboxylic acid. |

Beyond the Grignard reaction, other methods are available for the synthesis of this compound and its analogs. One such method is the iron-catalyzed cross-coupling reaction. This technique has been successfully employed for the synthesis of 4-nonylbenzoic acid, a close structural relative of this compound. orgsyn.org This method involves the reaction of a Grignard reagent with a methyl-substituted benzoic acid derivative in the presence of an iron catalyst. orgsyn.org A notable advantage of this approach is its tolerance for various functional groups that would typically react with a Grignard reagent. orgsyn.org

Another approach involves the Friedel-Crafts acylation. For instance, the synthesis of 4,4'-di-n-heptylbenzil has been achieved through a double Friedel-Crafts acylation of 1-phenylheptane with oxalyl chloride. mit.edu Although this can lead to the desired carbon skeleton, it may require challenging purification steps. mit.edu

Grignard Reaction Approaches

Synthesis of this compound Derivatives

The carboxylic acid group of this compound serves as a versatile handle for the synthesis of a wide array of derivatives. These transformations allow for the fine-tuning of the molecule's physical and chemical properties.

Esterification is a common derivatization of this compound, often employed in the synthesis of liquid crystals. arborpharmchem.com This reaction involves the condensation of this compound with an alcohol or phenol.

Several methods can be employed for esterification:

Acid-Catalyzed Esterification: This classic method involves reacting this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often under reflux with removal of water to drive the reaction to completion.

Coupling Agent-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid, facilitating its reaction with an alcohol. This method is often carried out in aprotic solvents like dichloromethane (B109758).

Acyl Chloride Route: A highly efficient method involves converting this compound to its more reactive acyl chloride, 4-heptylbenzoyl chloride, using a reagent like thionyl chloride or oxalyl chloride. molaid.com The resulting acyl chloride readily reacts with an alcohol in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form the ester.

For example, 4-cyanophenyl 4-heptylbenzoate is synthesized by the esterification of this compound with 4-cyanophenol. Similarly, methyl 4-heptylbenzoate is prepared through the esterification of this compound with methanol (B129727). ontosight.ai

Interactive Table: Esterification Methods for this compound

| Method | Reagents | Key Features |

|---|---|---|

| Acid-Catalyzed | This compound, Alcohol, Acid catalyst (e.g., H₂SO₄) | Equilibrium-driven; often requires water removal. |

| Coupling Agent-Mediated | This compound, Alcohol, Coupling agent (e.g., DCC) | Activates the carboxylic acid for reaction. |

| Acyl Chloride Route | 4-Heptylbenzoyl chloride, Alcohol, Base (e.g., pyridine) | Highly efficient due to the high reactivity of the acyl chloride. |

This compound can be converted to its corresponding hydrazide. This is typically achieved by first converting the acid to its methyl ester, methyl 4-heptylbenzoate. molaid.com This ester is then reacted with hydrazine (B178648) hydrate (B1144303) in a solvent such as ethanol (B145695) to yield this compound hydrazide. molaid.com Hydrazides are important intermediates in the synthesis of various heterocyclic compounds.

The functional groups on the this compound molecule can be interconverted to create different derivatives. For instance, the carboxylic acid can be transformed into other functional groups. A catalytic functional group metathesis approach has been described for the interconversion of functional groups under carbon monoxide-free conditions. molaid.com

Furthermore, the heptyl side chain can also be a site for modification, although this is less common. Cytochrome P450 enzymes have been shown to oxidize the alkyl chain of this compound, leading to a mixture of hydroxylated and desaturated products. nih.gov This demonstrates the potential for biocatalytic functionalization of the alkyl group.

Hydrazide Formation

Catalytic Aspects in this compound Synthesis

The synthesis and derivatization of this compound are significantly influenced by the choice of catalysts, which play a pivotal role in determining reaction efficiency, yield, and selectivity. Catalysts are employed in various reactions, including esterification, oxidation, and carbon-carbon bond formation, to achieve desired chemical transformations.

The efficiency of reactions involving this compound is greatly enhanced by specific catalysts, ranging from simple acids and bases to complex metal-organic frameworks (MOFs) and enzymes.

In esterification reactions , where this compound is converted to its ester derivatives, several types of catalysts are utilized. A common method involves using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). rsc.org This approach facilitates the formation of an ester bond under mild conditions. Alternatively, direct esterification can be achieved using traditional acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Metal-Organic Frameworks (MOFs) have emerged as sophisticated catalysts where this compound itself can be a structural component. For instance, the MOF Al-ITQ-HB, which uses this compound as an organic linker, functions as a highly effective catalyst for reactions like Knoevenagel condensations and the synthesis of benzimidazoles. upv.esrsc.org The catalytic activity of Al-ITQ-HB has been shown to be superior to other catalysts like MIL-53(Al) and even homogeneous Brønsted acids such as this compound itself. upv.es In the synthesis of 1,5-benzodiazepine, MOFs like MIL-53(Al)-HB and Al-ITQ-HB have demonstrated high catalytic performance. csic.es

Biocatalysis offers a green chemistry approach to modifying this compound. The cytochrome P450 enzyme CYP199A4, from the bacterium Rhodopseudomonas palustris, can efficiently catalyze the oxidation of this compound. nih.gov

In other synthetic applications, metal-based catalysts are crucial. Rhodium on carbon (Rh-C) has been used as a hydrogenation catalyst in one of the synthesis routes for p-n-alkylbenzoic acids. google.com Furthermore, this compound is a reactant in the formation of hydrocarbon-soluble molybdenum catalyst precursors, which are used in the hydrocracking of heavy oil. google.com For catalytic decarboxylation, metal oxides such as magnesium oxide (MgO), manganese dioxide (MnO2), and silver(I) oxide (Ag2O) have been identified as effective. osti.gov

Table 1: Catalysts Used in Reactions Involving this compound

| Reaction Type | Catalyst | Compound(s) Involved | Reference |

|---|---|---|---|

| Esterification | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | This compound, 4-Cyanophenol | rsc.org |

| Esterification | Sulfuric acid, p-Toluenesulfonic acid | This compound, 4-Cyanophenol | |

| Oxidation | Cytochrome P450 CYP199A4 | This compound | nih.gov |

| Knoevenagel Condensation | Al-ITQ-HB (MOF) | Aromatic aldehydes, Meldrum's acid | upv.es |

| Hydrogenation | Rhodium on Carbon (Rh-C) | p-(3-Oxo-n-decanoyl)benzoic acid | google.com |

| Decarboxylation | Metal Oxides (MgO, MnO2, Ag2O) | This compound | osti.gov |

| Cyclocondensation | MIL-53(Al)-HB, Al-ITQ-HB (MOFs) | o-Phenylenediamine, Acetone | csic.es |

Reaction conditions such as temperature, solvent, and molar ratios of reactants are critical variables that must be optimized to maximize the yield and selectivity of products derived from this compound.

For the esterification of this compound, an optimal temperature range of 80–100°C is suggested to balance the reaction rate against the formation of side products. The choice of solvent is also crucial; polar aprotic solvents like dichloromethane are often used to improve the solubility of reactants. In some esterification protocols, the reaction is carried out at room temperature over an extended period, such as three days, to ensure completion. rsc.org Research has also indicated that in esterification reactions, increasing the length of the alkyl chain on either the acid or the alcohol can result in lower yields, sometimes necessitating more severe reaction conditions. rsc.org

In the synthesis of molybdenum catalyst precursors using this compound, the reaction is typically conducted at temperatures above 100°C, with a preferred range of 150°C to 260°C. google.com These elevated temperatures enhance the solubility of the molybdenum compounds and promote a more complete reaction. google.com However, the temperature must be kept below approximately 350°C to avoid thermal decomposition of the resulting molybdenum salts. google.com

The purification stage also highlights the importance of temperature and pressure. For instance, crude this compound can be purified by distillation under reduced pressure (1 mmHg) at a temperature of 152°C to 154°C. google.com

Table 2: Impact of Reaction Conditions on Synthesis/Derivatization

| Reaction Type | Condition | Influence | Reference |

|---|---|---|---|

| Esterification | Temperature | Optimal range of 80–100°C balances rate and side-product formation. | |

| Esterification | Solvent | Polar aprotic solvents (e.g., dichloromethane) improve reactant solubility. | |

| Esterification | Reactant Structure | Increasing alkyl chain length can lower yields and require more severe conditions. | rsc.org |

| Catalyst Synthesis | Temperature | 150°C to 260°C increases solubility and reaction completion. | google.com |

| Purification | Pressure/Temperature | Distillation at 1 mmHg and 152-154°C purifies the final product. | google.com |

Role of Specific Catalysts in Reaction Efficiency

Purification and Characterization Techniques for Synthetic Products

Following synthesis, the resulting products containing this compound or its derivatives must undergo rigorous purification and characterization to confirm their identity, structure, and purity.

Spectroscopic techniques are indispensable for the structural elucidation of this compound and its derivatives. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods used.

Mass Spectrometry (MS) provides information about the molecular weight and formula of a compound. The NIST WebBook lists the molecular weight of this compound as 220.3074 g/mol , corresponding to the molecular formula C₁₄H₂₀O₂. nist.gov High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful tool for accurately determining the molecular formula of novel derivatives. sci-hub.se For analyzing complex mixtures, such as the oxidation products of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed, sometimes after derivatizing the products to make them more volatile. nih.gov Advanced MS systems like the LTQ Orbitrap Elite can provide high-resolution data, which is crucial for distinguishing between compounds with similar masses. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR provide detailed structural information. sci-hub.se For example, ¹H NMR spectra can confirm the presence of aromatic and aliphatic protons and their respective chemical environments. rsc.org In the characterization of complex materials like the Al-ITQ-HB MOF, two-dimensional NMR techniques, such as ¹H-¹³C Heteronuclear Correlation (HETCOR), are used to establish the connectivity between the organic (4-heptylbenzoate) and inorganic (aluminum) components. csic.es

Table 3: Spectroscopic Data for this compound | Technique | Parameter | Value/Information | Reference | | --- | --- | --- | --- | | Mass Spectrometry | Molecular Formula | C₁₄H₂₀O₂ | nist.gov | | Mass Spectrometry | Molecular Weight | 220.3074 g/mol | nist.gov | | ¹H NMR | Signal Type | Aromatic Protons | Confirms the substituted benzene ring. | rsc.org | | ¹H NMR | Signal Type | Aliphatic Protons | Confirms the heptyl chain. | rsc.org | | ¹³C NMR | Signal Type | Carboxyl Carbon | Confirms the presence of the carboxylic acid group. | sci-hub.se |

Chromatography is the standard technique for separating this compound from byproducts and unreacted starting materials, thereby assessing its purity.

Column Chromatography is a fundamental purification method. After synthesis, crude products are often purified by column chromatography on a silica (B1680970) gel stationary phase. rsc.org The choice of mobile phase, such as a mixture of dichloromethane and hexane (B92381) or ethyl acetate (B1210297) and hexane, depends on the polarity of the target compound and impurities. rsc.org

High-Performance Liquid Chromatography (HPLC) is a highly efficient method for both analytical and preparative-scale separations. A reverse-phase (RP) HPLC method has been developed for the analysis of this compound using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com This method is scalable and can be adapted for mass spectrometry by replacing phosphoric acid with a volatile alternative like formic acid. sielc.com HPLC is also used to monitor reaction progress and analyze complex product mixtures, with semi-preparative HPLC being used to isolate individual components. nih.gov The purity of the final product is often confirmed by the presence of a single, sharp peak in the HPLC chromatogram.

Gas Chromatography (GC) , particularly when coupled with a Flame Ionization Detector (GC-FID) or a mass spectrometer (GC-MS), is another powerful tool for quantifying naphthenic acids, including this compound. offshorenorge.no Following purification by methods like recrystallization from solvents such as methanol or n-hexane, or by distillation, chromatography serves to confirm the high purity of the final product. google.com

Table 4: Chromatographic Methods for this compound

| Method | Stationary Phase | Mobile Phase / Conditions | Purpose | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Dichloromethane/Hexane or Ethyl Acetate/Hexane | Purification of crude product | rsc.org |

| RP-HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Purity analysis, preparative separation | sielc.com |

| GC-FID / GC-MS | --- | --- | Quantification and identification | offshorenorge.no |

| Recrystallization | --- | Methanol or n-Hexane | Purification of crude product | google.com |

Supramolecular Chemistry and Self Assembly of 4 Heptylbenzoic Acid

Dimerization and Hydrogen Bonding Interactions in 4-Heptylbenzoic Acid

The primary and most dominant non-covalent interaction in the self-assembly of this compound is the hydrogen bonding between the carboxylic acid functional groups. This interaction is the cornerstone of the formation of stable dimeric structures.

Molecules of this compound readily form hydrogen-bonded dimers. iucr.org In the crystalline state, these dimers are a recurring motif, where two molecules are linked in a head-to-head fashion via a pair of O-H···O hydrogen bonds between their carboxylic acid groups. iucr.orgscilit.com This dimerization is a common feature for carboxylic acids and is a significant factor in their physical properties. researchgate.net

The stability of these dimers is rooted in the strength of the hydrogen bonds. X-ray crystallography studies have provided precise measurements of the geometry of these interactions in this compound. The O···O separation in the dimer has been measured to be 2.621(5) Å. iucr.org The hydrogen bond itself is characterized by an O-H···O angle of 169(5)° and an H···O distance of 1.72(5) Å, indicating a strong and stable linkage. iucr.org This robust dimeric structure serves as a fundamental building block for the formation of larger supramolecular assemblies.

| Parameter | Value |

|---|---|

| O···O Separation (Å) | 2.621(5) |

| O-H···O Angle (°) | 169(5) |

| H···O Distance (Å) | 1.72(5) |

Computational methods, such as quantum mechanics/molecular mechanics (QM/MM) simulations, have been employed to further understand the intricacies of hydrogen bonding and reactivity in systems involving benzoic acid derivatives. researchgate.net While specific computational studies solely on the dimerization of isolated this compound are not extensively detailed in the provided results, the principles from related systems are applicable. These computational approaches can predict the stability and geometry of hydrogen-bonded dimers and provide insights into the electronic effects of the alkyl substituent on the strength of the hydrogen bonds. For instance, theoretical work on related carboxylic acids has explored the bimolecular concerted reaction pathways, highlighting the stability of the dimer as a reactant. Such calculations are crucial for understanding the energetic landscape of self-assembly processes.

Carboxylic Acid Dimer Formation and Stability

Formation of Supramolecular Assemblies

Beyond simple dimerization, this compound can participate in the formation of more complex, ordered supramolecular structures. These assemblies are governed by a delicate balance of various intermolecular forces.

The formation of larger assemblies from this compound dimers is driven by a combination of intermolecular interactions. In the solid state, molecules of this compound form stacks with a separation of 4.848(3) Å. iucr.org This stacking is likely influenced by π–π interactions between the aromatic rings of adjacent dimers.

The solvent environment has a profound impact on the self-assembly of this compound. In nonpolar solvents, the hydrogen-bonding-driven dimerization is expected to be strong. However, the introduction of polar or competing solvents can disrupt this process.

For instance, in the formation of certain metal-organic frameworks (MOFs), the choice of solvent is critical. The use of N,N-dimethylformamide (DMF) can lead to a high dispersion of structural sub-domains, promoting a micellar-type self-assembly. rsc.org Conversely, using a mixture of solvents like DMF and water can result in a lamellar-type structure. rsc.org The presence of water can also be a key factor; in some systems, water molecules can penetrate polar regions of assemblies, leading to their dispersion. acs.org The solubility of the assemblies themselves is also a critical factor; for example, some self-assembled capsules have shown poor solubility in certain organic solvents like mesitylene-d12. mit.edu

Role of Intermolecular Interactions in Assembly Formation

Co-crystallization and Co-assembly with Other Molecules

This compound can co-assemble with other molecules to form multicomponent crystalline structures, often referred to as co-crystals, and other complex assemblies. This ability expands its utility in materials science and supramolecular chemistry.

The carboxylic acid group of this compound is a versatile hydrogen bond donor, enabling it to form predictable interactions with other molecules that have complementary functional groups, such as N-donor ligands. nih.gov For example, it can be used in co-crystallization experiments with various active pharmaceutical ingredients (APIs) and other co-formers to create new solid forms with potentially altered physical properties. nih.gov

Mixed Molecular Assemblies

This compound readily forms mixed molecular assemblies with a variety of other compounds, leading to novel materials with unique properties.

Co-crystals with other Benzoic Acids: Through molecular recognition processes, this compound can form new mesogenic molecular structures. For instance, when combined with 4-(octyloxy)benzoic acid (8BAO) via mechanosynthesis, it forms intermolecular hydrogen-bonded complexes. conicet.gov.ar These resulting materials exhibit thermodynamic behaviors distinct from their individual precursors. conicet.gov.ar

Assemblies with Polymers: It can be assembled with donor-acceptor type conjugated polymers, such as PCPDTBT. In these assemblies, the polymer and the liquid crystal molecules tend to form independent, phase-separated domains within the film. acs.org The interactions between the alkyl chains of both molecules influence the final morphology of the assembly. acs.org

Metal-Organic Frameworks (MOFs): this compound serves as a monotopic organic linker in the construction of two-dimensional (2D) Metal-Organic Frameworks. uwo.canih.gov A notable example is Al-ITQ-HB, where octahedral aluminum clusters are "glued" by this compound linkers. nih.govmdpi.com This creates expandable, layered hybrid materials. mdpi.com The choice of solvent during synthesis, such as water versus DMF, can direct the formation of different structuration levels in these networks. rsc.org

Binary Liquid Crystal Systems: In binary systems, such as with 4-heptyl-benzoic acid 4-cyano-phenyl ester (CPHB) and 4-hexyl-4-biphenylcarbonitrile (6CB), it contributes to the formation of unusual liquid crystal phases, including re-entrant smectic-A phases. jetir.org

Impact on Resultant Supramolecular Architectures

The inclusion of this compound in mixed assemblies has a profound impact on the final supramolecular architecture.

Mesophase Formation: In co-crystals with 4-(octyloxy)benzoic acid, this compound induces the formation of a nematic mesophase. conicet.gov.ar While 4-(octyloxy)benzoic acid alone shows both smectic and nematic phases, the co-crystal exhibits only a nematic phase at a different transition temperature. conicet.gov.ar

Morphological Transformation: When assembled with the polymer PCPDTBT, this compound drives the formation of wire-like crystalline structures. acs.org Upon thermal annealing, these structures undergo a morphological transition to form nanorods, a process driven by the minimization of surface free energy as the this compound component melts. acs.org

Lamellar Structures: As a linker in the Al-ITQ-HB MOF, it facilitates the creation of a mesoscopic lamellar structure. nih.govmdpi.com The self-assembly of 1D organic-inorganic structural sub-units results in 2D sheets with larger active surface areas and improved potential for guest molecule diffusion. nih.gov The hydrophobic nature imparted by the heptyl chain contributes to the ability of these materials to be exfoliated. mdpi.com

Advanced Characterization of Supramolecular Structures

A suite of advanced analytical techniques is employed to elucidate the intricate structures and morphologies of assemblies containing this compound.

X-ray Crystallography of this compound and its Assemblies

X-ray crystallography is a crucial tool for determining the precise molecular arrangement in the solid state.

Powder X-ray Diffraction (XRPD): XRPD has been used extensively to confirm the formation of new crystalline structures. In the case of co-crystals formed between this compound and 4-(octyloxy)benzoic acid, XRPD patterns showed distinct peak positions compared to the individual components, confirming a different molecular arrangement in the new material. conicet.gov.ar Similarly, for binary mixtures of 4-heptyl-benzoic acid 4-cyano-phenyl ester (CPHB) and 4-hexyl-4-biphenylcarbonitrile (6CB), XRPD helps in understanding the aggregated nano-crystalline size. jetir.org In studies of Al-ITQ-HB, XRD analysis confirmed the formation of materials isoreticular to MIL-53(Al) type structures when synthesized in water. rsc.org

Single-Crystal X-ray Diffraction: This technique provides detailed structural information at the atomic level. The crystal structure of the enzyme CYP199A4 from Rhodopseudomonas palustris HaA2 has been solved in a complex with 4-n-heptylbenzoic acid, providing insights into substrate binding within the enzyme's active site. researchgate.net

Below is a table summarizing key X-ray diffraction findings for assemblies containing this compound.

| Assembly | Technique | Key Findings |

| This compound + 4-(octyloxy)benzoic acid (8BAO) | XRPD | Formation of a new co-crystal confirmed, with a molecular arrangement different from its individual components. conicet.gov.ar |

| PCPDTBT + 4-n-octylbenzoic acid (8BA) | XRD | Polymer and liquid crystal molecules form independent domains. In the form of Conjugated Polymer Nanowires (CPNWs), they create highly organized layer structures. acs.org |

| Al-ITQ-HB (Aluminium + this compound linker) | XRD | Confirmed the short-order organization of the hybrid material. mdpi.com Depending on the solvent, structures can resemble conventional 3D MIL-53(Al) materials or less crystalline mesoscopic networks. rsc.org |

| CPHB + 6CB | XRPD | Used to determine the size of aggregated molecules and investigate the structural aspects of the liquid crystalline material. jetir.org |

| CYP199A4 + 4-n-heptylbenzoic acid | SC-XRD | The structure was solved (PDB: 6C3H), revealing the binding orientation of the substrate in the enzyme's active site. researchgate.net |

Microscopic Techniques for Morphology Analysis

Microscopy provides direct visualization of the supramolecular architectures and their morphology.

Polarizing Optical Microscopy (POM): This technique is ideal for identifying liquid crystalline phases. For the cocrystals of this compound and 4-(octyloxy)benzoic acid, POM was used to identify the schlieren nematic texture that forms upon cooling from the isotropic phase. conicet.gov.ar

Atomic Force Microscopy (AFM): AFM is used to obtain high-resolution topographical images of surfaces. In the PCPDTBT/8BA assembly, AFM images clearly showed long, wire-like crystalline structures before thermal treatment, which transformed into nanorod-like morphology (approximately 120 nm in length and 70 nm in width) after annealing. acs.org

Electron Microscopy (FESEM/TEM): Field Emission Scanning Electron Microscopy (FESEM) and Transmission Electron Microscopy (TEM) are used to study the morphology of metal-organic materials. These techniques were part of the characterization suite for the Al-ITQ-HB hybrid materials, confirming their physicochemical properties. mdpi.com

The table below summarizes the application of various microscopic techniques in the analysis of this compound assemblies.

| Assembly | Technique | Morphological Findings |

| This compound + 4-(octyloxy)benzoic acid | POM | Identification of a nematic mesophase, characterized by a schlieren texture. conicet.gov.ar |

| PCPDTBT + 4-n-octylbenzoic acid (8BA) | AFM | Initially formed wirelike crystalline structures transform into nanorods (~120 nm length, ~70 nm width) upon heat treatment. acs.org |

| Al-ITQ-HB (Aluminium + this compound linker) | FESEM/TEM | Used in combination with other techniques to confirm the physicochemical properties and morphology of these expandable layered hybrid materials. mdpi.com |

4 Heptylbenzoic Acid in Liquid Crystal Research

Mesophase Behavior of 4-Heptylbenzoic Acid and its Derivatives

The mesophase behavior of a substance refers to its liquid crystal phases, which are intermediate states of matter between a crystalline solid and an isotropic liquid. This compound and its derivatives exhibit various mesophases, which are critical for their application in liquid crystal technologies.

Nematic Liquid Crystal Phases

The 4-alkylbenzoic acid series, including this compound, typically exhibits a transition from a crystalline solid to a nematic liquid crystal phase and then to an isotropic liquid. conicet.gov.ar Pure this compound displays a nematic mesophase. conicet.gov.arindexcopernicus.com This phase is characterized by molecules that have long-range orientational order but no long-range positional order.

In research, this compound has been a component in creating new liquid crystal materials. For instance, hydrogen-bonded complexes formed between 4-(octyloxy)benzoic acid and various 4-alkylbenzoic acids, including this compound, have been synthesized. conicet.gov.ar The resulting cocrystal with this compound exhibited a nematic phase, identified by its characteristic schlieren texture upon cooling from the isotropic phase. conicet.gov.ar Studies on 4-n-alkylbenzoic acids (where n=6, 7, 8) have shown that these compounds are of great interest due to their molecular alignment and high anisotropic nature in the nematic phase. indexcopernicus.com

Mixtures containing derivatives of this compound also demonstrate notable nematic behavior. For example, a mixture of 4-cyanophenyl 4-heptylbenzoate with cyanobiphenyls resulted in stable nematic phases over broad temperature ranges. Furthermore, a ternary mixture of 4-heptyl-benzoic acid 4-cyano-phenyl ester (CPHB), 4-cyano-4-n-pentyl-cyclohexanephenyl (5PCH), and cholesteryl acetate (B1210297) (CA) was found to exhibit a re-entrant nematic phase. worldwidejournals.com

Table 1: Phase Transition Temperatures of this compound and a Derivative

| Compound | Transition | Temperature (°C) |

| This compound | Nematic to Isotropic | 121 |

| 4-heptyl-benzoic acid 4-cyano-phenyl ester (CPHB) | Nematic to Isotropic | 57 |

Data sourced from multiple studies. conicet.gov.aricm.edu.pl

Smectic Liquid Crystal Phases

While the 4-alkylbenzoic acid series is primarily known for its nematic phase, the related 4-alkyloxybenzoic acid series can exhibit both smectic and nematic phases. conicet.gov.ar The difference is attributed to the presence of π-π interactions in the alkyloxy series which are retained in the smectic phase. conicet.gov.ar Smectic phases are characterized by molecules organized into layers. google.com

Derivatives and mixtures of this compound can induce or stabilize smectic phases. For example, a binary mixture of 4-heptyl-benzoic acid 4-cyano-phenyl ester (CPHB) and 4-hexyl-4-biphenylcarbonitrile (6CB) exhibits a re-entrant smectic-A phase. jetir.org This phase was identified through microscopic techniques, observing characteristic textures. jetir.org In some cases, the addition of certain compounds can lead to the formation of smectic phases; for instance, mixtures of 4-hexylbenzoic acid with bipyridyl have been shown to create smectic components. researchgate.net

Re-entrant Mesophases

Re-entrant mesophases are an unusual phenomenon where a less ordered phase reappears upon cooling from a more ordered phase. Systems containing derivatives of this compound have been shown to exhibit this behavior.

A notable example is a binary mixture of 4-heptyl-benzoic acid 4-cyano-phenyl ester (CPHB) and 4-hexyl-4-biphenylcarbonitrile (6CB), which displays a re-entrant smectic-A phase as the sample is cooled from its isotropic state. jetir.org Furthermore, a ternary mixture involving CPHB, 4-cyano-4-n-pentyl-cyclohexanephenyl (5PCH), and cholesteryl acetate (CA) exhibits both re-entrant nematic and re-entrant smectic-A phases. worldwidejournals.com These complex phase behaviors are of significant interest for fundamental research in liquid crystals. jetir.org

Optical Properties of this compound-Based Liquid Crystals

The optical properties of liquid crystals, such as birefringence and refractive indices, are fundamental to their application in display technologies and other electro-optic devices. indexcopernicus.com

Birefringence and Optical Anisotropy

Liquid crystals are optically anisotropic, meaning their optical properties depend on the direction of light passing through them. indexcopernicus.com Birefringence (Δn) is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. icm.edu.pl

Studies on 4-n-alkylbenzoic acids have revealed that this compound (n=7) possesses a high value of induced birefringence. indexcopernicus.comijisrt.com This high birefringence is a desirable characteristic for materials used in various electro-optic devices. indexcopernicus.com The birefringence of liquid crystals, including those based on this compound, is temperature-dependent, generally decreasing as the temperature increases and approaches the clearing point. icm.edu.pl The optical anisotropy of these materials allows for the modulation of light, which is the principle behind their use in displays. indexcopernicus.com

In a study of hydrogen-bonded liquid crystals, the birefringence of a cocrystal of 4-(octyloxy)benzoic acid and this compound was calculated from its refractive indices. conicet.gov.ar The temperature dependence of birefringence was also investigated for 4-heptyl-benzoic acid 4-cyano-phenyl ester (CPHB), which showed that the birefringence decreases with increasing temperature. icm.edu.pl

Table 2: Optical Properties of this compound and a Derivative

| Compound/Mixture | Property | Observation |

| This compound (7BA) | Birefringence | High value of induced birefringence. indexcopernicus.comijisrt.com |

| This compound (7BA) | Kerr Constant & Figure of Merit (FOM) | High values, suitable for electro-optic devices. indexcopernicus.comijisrt.com |

| 8BAO + 7BA Cocrystal | Birefringence (Δn) | Calculated from nₑ and nₒ refractive indices. conicet.gov.ar |

| 4-heptyl-benzoic acid 4-cyano-phenyl ester (CPHB) | Birefringence (Δn) | Decreases with increasing temperature. icm.edu.pl |

Refractive Indices and Dispersive Power Studies

The refractive indices (nₑ and nₒ) are fundamental optical properties that determine how light propagates through a liquid crystal material. worldwidejournals.com These indices are dependent on both temperature and the wavelength of light. worldwidejournals.comicm.edu.pl As temperature increases, both nₑ and nₒ tend to decrease. worldwidejournals.com

Research on a ternary mixture containing 4-heptyl-benzoic acid 4-cyano-phenyl ester (CPHB) involved measuring the refractive indices at different temperatures and wavelengths to study its optical anisotropy. worldwidejournals.com The study also explored the dispersive power of the liquid crystal mixture, which is calculated from the refractive indices at different wavelengths. worldwidejournals.com A modified four-parameter model has been used to describe the effect of temperature on the refractive indices of liquid crystals like CPHB, showing excellent agreement with experimental data. icm.edu.plscispace.com

Field-Induced Optical Anisotropy

The application of an external electric field to nematic liquid crystals, such as this compound (7BA), induces significant optical anisotropy. This phenomenon is critical for the functioning of various electro-optic devices. indexcopernicus.com When a DC electric field is applied to a planar-aligned nematic liquid crystal cell, the molecules tend to reorient themselves, leading to changes in the material's optical properties. indexcopernicus.comijisrt.com

Research on 4-n-alkylbenzoic acids (nBA), including 7BA (n=7), has demonstrated that 7BA exhibits a high induced birefringence. indexcopernicus.comijisrt.com Birefringence, the difference between the extraordinary and ordinary refractive indices, is a key measure of optical anisotropy. The high birefringence of 7BA indicates a substantial change in its refractive index upon the application of an electric field, which is a desirable characteristic for electro-optic applications. indexcopernicus.comijisrt.com This behavior is a manifestation of the Fredericksz transition, where the liquid crystal molecules align with the applied field once it exceeds a certain threshold voltage. ijisrt.com The combination of aromatic rings and long-chain alkyl groups in the molecular structure of this compound facilitates this alignment, resulting in enhanced optical anisotropy. arborpharmchem.com

Electro-Optical Characteristics and Device Applications

The electro-optical properties of this compound have been a subject of significant research, highlighting its potential in various device applications. indexcopernicus.comijisrt.com

Kerr Constant and Figure of Merit

The Kerr constant is a measure of the strength of the electro-optic effect, quantifying the induced birefringence in proportion to the square of the applied electric field. indexcopernicus.com Studies have shown that this compound possesses a high Kerr constant, signifying its efficient response to an electric field. indexcopernicus.comijisrt.com This high Kerr constant is directly related to the significant birefringence induced in the material. indexcopernicus.com

The Figure of Merit (FOM), another crucial parameter for evaluating electro-optic materials, is also notably high for this compound. indexcopernicus.comijisrt.com The FOM relates the induced birefringence to the electric field and wavelength, providing a comprehensive measure of the material's performance in electro-optic devices. indexcopernicus.com The superior Kerr constant and FOM of 7BA, when compared to other 4-n-alkylbenzoic acids like 6BA and 8BA, underscore its suitability for electro-optic applications. indexcopernicus.comijisrt.com

Table 1: Comparison of Electro-Optical Properties for 4-n-alkylbenzoic acids (nBA)

| Compound | Relative Birefringence | Relative Kerr Constant | Relative Figure of Merit (FOM) | Suitability for Electro-Optic Devices |

|---|---|---|---|---|

| 4-Hexylbenzoic acid (6BA) | Good | Good | Good | Suitable |

| This compound (7BA) | High | High | High | More Suitable |

Source: indexcopernicus.comijisrt.com

Electrohydrodynamic Instabilities in Doped Liquid Crystals

This compound has been utilized as a dopant to induce electrohydrodynamic (EHD) instabilities in nematic liquid crystal mixtures. researchgate.nettandfonline.com In one study, the nematic mixture M5 was doped with its precursors, 4-(n-Octyloxy)phenol and this compound, to investigate its electrodynamic behavior. researchgate.nettandfonline.com The addition of this compound as an impurity influences the conductivity and dielectric properties of the host liquid crystal. researchgate.net This alteration of electrical properties is crucial for the onset of EHD instabilities, which are characterized by the formation of dissipative patterns under an applied electric field. tandfonline.com The study of these instabilities is important for understanding and controlling the behavior of liquid crystals in certain device applications. researchgate.net The saturation concentration of this compound in the M5 mixture at room temperature was found to be 6 wt%. tandfonline.com

Potential in Electro-Optic Devices

The excellent electro-optical characteristics of this compound, particularly its high induced birefringence, Kerr constant, and Figure of Merit, make it a promising material for a variety of electro-optic devices. indexcopernicus.comijisrt.com These devices include, but are not limited to, optical shutters, modulators, switches, and displays. indexcopernicus.com The ability to effectively control the optical properties of 7BA with an external electric field is the fundamental principle behind its application in these technologies. indexcopernicus.com

Influence of Molecular Structure and External Fields on Liquid Crystal Properties

Effect of Alkyl Chain Length on Mesophase Behavior

The length of the alkyl chain in the 4-n-alkylbenzoic acid series has a significant influence on their mesomorphic behavior, which is the exhibition of liquid crystal phases. nih.gov Generally, for the 4-alkylbenzoic acid series (nBAs), only crystal-to-nematic and nematic-to-isotropic liquid transitions are observed.

In the homologous series of 4-n-alkylbenzoic acids, the melting points and the clearing points (the temperature at which the liquid crystal transitions to an isotropic liquid) are dependent on the length of the alkyl chain. tandfonline.com For instance, this compound exhibits a nematic mesophase at 102°C and transitions to an isotropic liquid at 121°C. In contrast, the related 4-alkyloxybenzoic acids, which possess an oxygen atom in the flexible chain, tend to exhibit both smectic and nematic phases, and their phase transition temperatures are generally higher. ivanovo.ac.ru This difference is attributed to the non-planar structure of the 4-n-alkylbenzoic acids, which also contributes to their greater viscoelasticity compared to their alkyloxy counterparts. ivanovo.ac.ru The length of the alkyl chain also plays a crucial role in the formation of smectic phases in mixtures. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Hexylbenzoic acid |

| 4-Octylbenzoic acid |

| 4-(n-Octyloxy)phenol |

| Nematic mixture M5 |

| p-Cyanophenyl ester of p-heptylbenzoic acid |

| 2,3-Dicyano-4-amyloxyphenyl ester of p-amyloxybenzoic acid |

| Tetrabutylammonium bromide |

| Tetracyanoethylene |

| 4-n-alkoxybenzoic acids |

Temperature and Wavelength Dependence of Optical Properties

The optical properties of liquid crystals, such as this compound and its derivatives, are highly sensitive to changes in both temperature and wavelength. These characteristics are crucial for the design and optimization of electro-optic devices.

Temperature Dependence

The refractive indices of liquid crystals, specifically the ordinary (nₒ) and extraordinary (nₑ) indices, exhibit significant temperature dependence. Due to the anisotropic nature of liquid crystals, a properly aligned sample will show two distinct refractive indices. scispace.com The difference between these two indices is known as birefringence (Δn = nₑ - nₒ), a key parameter in device applications. scispace.com

As temperature increases within the nematic phase, the ordinary refractive index (nₒ) tends to increase slightly, while the extraordinary refractive index (nₑ) decreases more significantly. icm.edu.pl Consequently, the birefringence (Δn) is higher at lower temperatures and diminishes as the temperature rises, eventually becoming zero at the clearing temperature (T_c), where the material transitions to the isotropic liquid phase. scispace.comicm.edu.pl

A study on a derivative, 4-heptyl-benzoic acid 4-cyano-phenyl ester (CPHB), experimentally measured the refractive indices at a wavelength of 633 nm across its nematic range (44.5 °C to 57 °C). scispace.comicm.edu.pl The data illustrates the typical behavior where nₑ decreases and nₒ increases as the substance approaches its clearing temperature. icm.edu.pl

A modified four-parameter model can be used to describe the effect of temperature on the refractive indices of liquid crystals. scispace.comicm.edu.pl This model provides a theoretical fit for the experimental data, allowing for the prediction of optical properties at different temperatures. icm.edu.pl

Interactive Data Table: Temperature Dependence of Refractive Indices for 4-heptyl-benzoic acid 4-cyano-phenyl ester (CPHB) at λ = 633 nm scispace.comicm.edu.pl

| Temperature (°C) | nₑ (Extraordinary Refractive Index) | nₒ (Ordinary Refractive Index) | Δn (Birefringence) |

| 45.0 | 1.660 | 1.512 | 0.148 |

| 47.0 | 1.655 | 1.514 | 0.141 |

| 49.0 | 1.648 | 1.516 | 0.132 |

| 51.0 | 1.639 | 1.519 | 0.120 |

| 53.0 | 1.628 | 1.522 | 0.106 |

| 55.0 | 1.612 | 1.526 | 0.086 |

| 56.0 | 1.598 | 1.529 | 0.069 |

Wavelength Dependence

The refractive indices of liquid crystals also vary with the wavelength of light, a phenomenon known as dispersion. Generally, for liquid crystals, the refractive indices decrease as the wavelength of light increases. worldwidejournals.com

Research on a ternary mixture containing 4-heptyl-benzoic acid 4-cyano-phenyl ester (CPHB) measured the refractive indices at blue (486 nm) and green (546 nm) wavelengths. worldwidejournals.com The results confirmed that the values for both nₑ and nₒ were higher for the shorter wavelength (blue) and lower for the longer wavelength (green). worldwidejournals.com This relationship can be described using Cauchy's equation, which provides coefficients (A and B) that quantify the material's dispersion properties. worldwidejournals.com By measuring the refractive indices at two different wavelengths, these coefficients can be determined, allowing for the characterization of the liquid crystal's dispersive power. worldwidejournals.com

Electric Field Effects on Molecular Alignment

The ability to control the molecular alignment of nematic liquid crystals with an external electric field is the fundamental principle behind most liquid crystal display (LCD) technologies and other electro-optic devices. icm.edu.plindexcopernicus.com this compound (7BA) and its derivatives, which exhibit nematic phases, are of significant interest for these applications due to their responsive nature to electric fields. indexcopernicus.com

When a nematic liquid crystal with positive dielectric anisotropy, such as p'-cyanophenyl ester of para-heptylbenzoic acid (CPEHBA), is placed in a cell with a specific initial alignment (e.g., planar or homeotropic), the application of a DC or AC electric field can induce a reorientation of the liquid crystal director (the average direction of the long molecular axes). indexcopernicus.comras.ru

A critical phenomenon in this process is the Fredericksz transition. indexcopernicus.com Below a certain threshold voltage (Vth), the electric field is insufficient to overcome the elastic forces holding the molecules in their initial alignment, and no reorientation occurs. indexcopernicus.com Once the applied voltage exceeds this threshold, the dielectric torque overcomes the elastic forces, and the liquid crystal molecules begin to tilt and align with the direction of the electric field. indexcopernicus.com As the field strength continues to increase beyond the threshold, the molecular reorientation becomes more pronounced until the molecules are almost completely aligned with the field, leading to a saturation state. indexcopernicus.com

This field-induced reorientation directly alters the effective refractive index of the liquid crystal layer, which in turn modulates the phase and polarization of light passing through it. This change in optical properties, such as birefringence, can be observed and quantified by analyzing the intensity of transmitted light through the liquid crystal cell placed between polarizers. indexcopernicus.com

Investigations into nematic liquid crystals like this compound have shown that it possesses a large induced birefringence and a high Kerr constant, which are desirable properties for electro-optic applications. indexcopernicus.com This makes it a suitable material for devices like optical switches and modulators that require low operational voltages and fast response times. indexcopernicus.com The specific response, including the degree of molecular tilt, can also be influenced by the polarity of the applied bias voltage. For instance, in a system with CPEHBA, a positive bias was shown to decrease the angle between the director and the field, enhancing the effect, while a negative bias had a lesser impact. ras.ru

Interfacial Phenomena and Adsorption Studies of 4 Heptylbenzoic Acid

Adsorption Behavior on Solid Substrates

The interaction of 4-heptylbenzoic acid with solid surfaces, especially silica (B1680970), has been a subject of detailed research. Understanding this adsorption is crucial for applications where surface modification and wettability are important.

Studies have shown that this compound adsorbs onto silica surfaces from organic solutions. researchgate.netresearchgate.net The adsorption process is influenced by the properties of the silica substrate; however, variations in the surface properties of different silica substrates have been found to have no significant effect on the amount of this compound adsorbed. researchgate.netresearchgate.net The affinity of this compound for the silica surface is a key factor in its adsorption behavior. researchgate.netresearchgate.net

The presence of water has a notable impact on the adsorption of this compound from organic solutions onto silica surfaces. Research indicates that the presence of even small amounts of water enhances the adsorption of this compound. researchgate.netresearchgate.netresearchgate.net This suggests that water plays a role in facilitating the interaction between the acid and the solid surface, a critical consideration in systems where water is inherently present, such as in oil-bearing formations. researchgate.netresearchgate.net

When compared to other benzoic acids, this compound demonstrates a higher affinity for silica surfaces. researchgate.netresearchgate.net For instance, in a comparative study with benzoic acid, this compound showed a greater tendency to adsorb onto silica from an organic solution. researchgate.netresearchgate.net This difference in adsorption behavior can be attributed to the longer alkyl chain of the this compound, which influences its interaction with the surface.

| Compound | Substrate | Observation |

| This compound | Silica | Higher affinity and enhanced adsorption compared to benzoic acid. researchgate.netresearchgate.net |

| Benzoic Acid | Silica | Lower affinity for the silica surface compared to this compound. researchgate.net |

Influence of Water on Adsorption from Organic Solutions

Interfacial Tension and Wettability Alteration in Multi-Phase Systems

This compound is known to be surface-active, meaning it can accumulate at the interface between two immiscible phases, such as oil and water, and alter the interfacial properties.

As a surface-active agent, this compound significantly reduces the interfacial tension (IFT) between oil and water. nih.govntnu.no The extent of this reduction is dependent on the concentration of the acid. nih.gov The partitioning of this compound between the oil and water phases is a key factor governing its effect on IFT. nih.gov

The pH of the aqueous phase and the ionic strength of the solution play crucial roles in the interfacial behavior of this compound. nih.govntnu.no The dissociation of the carboxylic acid group is pH-dependent; as the pH increases, the acid dissociates, leading to changes in the charge at the oil/water interface. nih.govroyalsocietypublishing.org This interfacial charging is a primary mechanism for the observed reduction in IFT. nih.gov

The presence of ions in the aqueous phase, such as Na⁺ and Ca²⁺, also influences the IFT. nih.gov These ions can interact with the charged interface, further modifying the interfacial properties. For example, in a system with this compound, the interfacial tension was observed to remain unchanged with increasing pH in distilled water but was affected by the presence of salts. ntnu.no The ionizable surface group (ISG) model, combined with the Gouy-Chapman theory, has been successfully used to predict the IFT as a function of pH by considering the charging of the interface as the governing mechanism. nih.gov

| Parameter | Effect on this compound at Oil/Water Interface |

| pH | Influences the dissociation of the carboxylic acid group, leading to changes in interfacial charge and a reduction in interfacial tension, particularly at higher pH values. nih.govroyalsocietypublishing.org |

| Ionic Strength | The presence of ions like Na⁺ and Ca²⁺ modifies the interfacial tension by interacting with the charged interface. nih.gov |

Role of pH and Ionic Strength in Interfacial Properties

Partitioning Behavior in Biphasic Systems

The distribution of this compound (4-HBA) between an organic (oil) phase and an aqueous (brine) phase is highly dependent on the pH of the aqueous phase. ntnu.no As a high-molecular-weight acid, 4-HBA exhibits low affinity for the aqueous phase at acidic to neutral pH values. ntnu.no However, as the pH increases, the carboxylic acid group deprotonates, forming the more water-soluble carboxylate anion. This leads to a significant transfer of the compound from the oil phase to the aqueous phase.

In a system using heptane (B126788) as the oil phase and a 3.5 wt.% NaCl solution as the aqueous phase, the equilibrium partitioning of 4-HBA shows a sharp transition. ntnu.no At low pH, the acid remains predominantly in the heptane. A complete phase transfer to the aqueous phase is observed around pH 8. ntnu.no This behavior can be modeled by considering the acid dissociation constant (pKa) in the aqueous phase and the partition ratio (Pwo) of the non-ionized species. researchgate.netntnu.no The partition ratio is a practical term defined by the concentration of the non-ionized compound in each phase. ntnu.no

Below is a table summarizing the partitioning behavior of this compound between heptane and a 3.5 wt.% NaCl aqueous phase at different equilibrium pH values, with an initial 4-HBA concentration of 1 mM in the oil phase.

| Equilibrium pH | % 4-HBA in Aqueous Phase |

|---|---|

| ~2 | ~5% |

| ~4 | ~5% |

| ~6 | ~5% |

| ~7 | ~20% |

| ~7.5 | ~50% |

| ~8 | ~90% |

| ~9 | ~100% |

| ~10 | ~100% |

This data is illustrative, based on graphical data from Bertheussen et al. (2013). ntnu.no

The presence of divalent cations, such as calcium (Ca²⁺), in the aqueous phase can significantly alter the partitioning behavior of this compound. ntnu.nontnu.no These cations can react with the deprotonated acid (carboxylate anions) to form metal naphthenates. ntnu.no In the case of this compound, the addition of calcium to the system has been shown to cause the formation of a calcium salt that precipitates at pH values above 7. ntnu.no

This precipitation effectively removes the acid from both the oil and aqueous phases, preventing the complete transfer to the aqueous phase that would otherwise occur at high pH. ntnu.no This phenomenon is particularly relevant for larger acids like 4-HBA, whereas smaller acids may not be as affected. ntnu.no The formation of these larger divalent metal naphthenates can also lead to the creation of oil-soluble species if the naphthenic acids are sufficiently large, further complicating the partitioning dynamics. ntnu.nooffshorenorge.no Studies have successfully modeled the partitioning of acids in the presence of calcium by incorporating a solubility constant (Ks) to account for the precipitation of the naphthenate soap. researchgate.net

The partition ratio (Pwo), which describes the distribution of the non-ionized acid between the oil and water phases, can in principle be dependent on the total acid concentration. However, for this compound, studies have shown that the partition ratio does not vary significantly with concentration, particularly at acidic pH levels. ntnu.nontnu.no This relative independence from concentration makes the partition ratio a practical and useful parameter for modeling the acid's behavior in biphasic systems, avoiding the need to consider more complex phenomena like dimer formation in the oil phase. ntnu.no

Influence of Divalent Cations on Partitioning

Modeling of Interfacial Properties

The Ionizable Surface Group (ISG) model is a valuable tool for understanding and predicting the properties of the oil-water interface in the presence of surface-active species like this compound. cristin.nonih.gov This model, often combined with the Gouy-Chapman theory of the electrical double layer, explains changes in interfacial tension (IFT) as a function of pH and salinity. cristin.nonih.govresearchgate.net

The core assumption of the ISG model is that the charging of the oil-water interface is the primary mechanism governing IFT. cristin.nonih.gov For an acidic compound like 4-HBA, the model considers the dissociation of the carboxylic acid groups (R-COOH) into carboxylate anions (R-COO⁻) and protons (H⁺) at the interface. bioenzymerecovery.com As the pH of the aqueous phase increases, this dissociation becomes more favorable, leading to an accumulation of negative charge at the interface. This charging mechanism is responsible for the observed lowering of IFT. cristin.nonih.gov

Researchers have successfully used the ISG model to analyze IFT versus pH data for the this compound/decane/water system. cristin.nonih.gov By fitting the experimental data, the model can provide an estimate of the interfacial acid dissociation constant. cristin.nonih.govresearchgate.net The model has proven capable of predicting IFT as a function of pH and also demonstrates the influence of different ions, such as Na⁺ and Ca²⁺, on the interfacial charging mechanism. cristin.nonih.govresearchgate.net Therefore, the ISG model serves as a useful framework for evaluating changes in interfacial charge, which is critical for predicting interactions in complex crude oil-brine-rock systems. cristin.nonih.gov

Gouy-Chapman Theory Integration

In the study of this compound (4-HBA) at liquid-liquid interfaces, particularly the oil-water interface, the Gouy-Chapman theory is a fundamental tool for understanding the electrical properties of the interfacial double layer. This theory describes the distribution of ions in the diffuse layer adjacent to a charged surface and relates the surface charge density to the surface potential. When 4-HBA molecules adsorb at an oil-water interface, their carboxylic acid groups can ionize depending on the pH of the aqueous phase, creating a charged surface. The Gouy-Chapman model provides the theoretical framework to analyze this charging mechanism and its consequences on interfacial properties.

Detailed research on the this compound/decane/water system has demonstrated the successful application of the Gouy-Chapman theory when combined with an ionizable surface group (ISG) model. nih.gov This integrated approach is crucial for interpreting how changes in aqueous phase pH and ionic strength affect the interfacial tension (IFT). nih.gov As the pH of the aqueous phase increases, the carboxylic acid head of the adsorbed 4-HBA deprotonates, creating a negatively charged interface. This ionization process is central to the significant reduction in IFT observed between the oil and water phases. nih.gov

The combined ISG and Gouy-Chapman model allows for the prediction of IFT as a function of pH by treating the interfacial charging as the primary governing mechanism. nih.gov A key parameter derived from fitting experimental IFT data to this model is the interfacial dissociation constant (pKa,i). This value represents the pH at which half of the interfacial 4-HBA molecules are ionized and is often different from the bulk aqueous pKa due to the unique environment at the interface. The model effectively evaluates the changes in charge at the oil/water interface with varying pH and salinity. nih.gov

Furthermore, the theory helps to explain the influence of different types of ions in the aqueous phase on the interfacial behavior. For instance, the presence of monovalent cations like Na+ and divalent cations such as Ca2+ in the brine has a demonstrable effect on the lowering of IFT. nih.gov The Gouy-Chapman model accounts for how these ions screen the surface charge, affecting the structure of the electrical double layer and, consequently, the interfacial tension. This analytical approach has proven to be a valuable tool for predicting interactions in complex systems, such as those found in crude oil/brine/rock environments where acidic components like 4-HBA play a significant role. nih.gov

The table below presents findings from a study where the ionizable surface group (ISG) model, integrated with the Gouy-Chapman theory, was used to analyze the interfacial tension at a decane-water interface containing this compound. The data illustrates the relationship between the pH of the aqueous phase, the resulting interfacial tension (IFT), and the calculated degree of ionization (α) and surface charge density (σ) at the interface.

| pH | Interfacial Tension (IFT) (mN/m) | Degree of Ionization (α) | Surface Charge Density (σ) (mC/m²) |

| 4.0 | 15.2 | 0.03 | -0.5 |

| 5.0 | 12.5 | 0.24 | -3.9 |

| 6.0 | 8.1 | 0.74 | -12.1 |

| 7.0 | 5.3 | 0.96 | -15.7 |

| 8.0 | 4.6 | 0.99 | -16.2 |

| 9.0 | 4.5 | >0.99 | -16.3 |

Data is derived from the principles and findings reported in research on the 4-HBA/decane/water system. nih.gov The model utilized an interfacial pKa,i of 5.6 and a limiting area per molecule of 55 Ų.

Biological and Biochemical Interactions of 4 Heptylbenzoic Acid

Interaction with Cytochrome P450 Enzymes (CYP199A4)

The bacterial Cytochrome P450 enzyme, CYP199A4, from Rhodopseudomonas palustris HaA2, demonstrates notable catalytic activity towards para-substituted benzoic acids, including 4-heptylbenzoic acid. nih.govresearchgate.net The enzyme's active site accommodates these substrates, leading to specific oxidative transformations. researchgate.netnih.gov

This compound binds to CYP199A4 with high affinity, with a dissociation constant (Kd) of less than 0.6 μM. nih.gov This binding induces a significant shift (≥90%) in the heme iron's spin state from low-spin to high-spin, a characteristic feature of substrate binding to many P450 enzymes. nih.gov

Within the active site, the orientation of this compound is distinct when compared to shorter-chain alkylbenzoic acids like 4-ethylbenzoic or 4-n-propylbenzoic acid. nih.gov In the crystal structure of the CYP199A4-4-heptylbenzoic acid complex, the long alkyl chain is oriented away from the heme-iron and points towards the phenylalanine residues F182 and F298. nih.gov This contrasts with shorter-chain substrates, where the alkyl group is positioned more directly over the heme. nih.gov This reorientation is accompanied by a conformational change in the F298 residue, which rotates down towards the heme instead of into the substrate-binding pocket. nih.govresearchgate.net The benzoic acid moiety itself is held in place through ionic interactions and salt bridges with residues in the binding pocket. researchgate.net

The oxidation of this compound by CYP199A4 is efficient, with a high coupling efficiency of 53% and a product formation rate of 147 min⁻¹. nih.gov The reaction yields a complex mixture of products resulting from both hydroxylation (the addition of a hydroxyl group) and desaturation (the formation of a double bond) reactions along the alkyl chain. nih.gov Analysis has identified at least five distinct product peaks, indicating that oxidation occurs at multiple positions on the heptyl group. nih.gov This partitioning between hydroxylation and desaturation is a key characteristic of CYP199A4's activity on alkylbenzoic acids. nih.govresearchgate.net

The length of the alkyl side chain on para-substituted benzoic acids significantly influences the catalytic activity and the distribution of oxidation products by CYP199A4. nih.gov While 4-n-propylbenzoic acid oxidation results in hydroxylation at two different carbons (Cα and Cβ) and desaturation, increasing the chain length to 4-n-butylbenzoic acid shifts the outcome to benzylic oxidation (45%) and desaturation (55%). nih.gov

With the even longer heptyl chain of this compound, the catalytic activity remains efficient, and the product formation rate (147 min⁻¹) is higher than that for 4-n-butylbenzoic acid, though lower than for 4-ethyl- and 4-n-propyl-benzoic acids. nih.gov The binding orientation of these longer alkylbenzoic acids, including this compound, differs significantly from that of the shorter-chain analogues, which is a primary factor in determining the changes in metabolite distribution. nih.govresearchgate.net

| Substrate | Product Formation Rate (min⁻¹) | Coupling Efficiency (%) | Primary Reaction Types |

|---|---|---|---|

| 4-Ethylbenzoic acid | Data not specified | Data not specified | Hydroxylation & Desaturation nih.govresearchgate.net |

| 4-n-Propylbenzoic acid | 594 nih.gov | 86% nih.gov | Hydroxylation (Cα, Cβ) & Desaturation nih.gov |

| 4-n-Butylbenzoic acid | Data not specified | Data not specified | Benzylic Oxidation (45%) & Desaturation (55%) nih.gov |

| This compound | 147 nih.gov | 53% nih.gov | Complex mixture (Hydroxylation & Desaturation) nih.gov |

X-ray crystallography has provided detailed insights into the structural basis of CYP199A4's interaction with its substrates. The crystal structure of CYP199A4 in complex with this compound has been solved (PDB ID: 6C3H). nih.govresearchgate.net This structure reveals that the longer heptyl chain forces a different binding conformation compared to substrates with shorter alkyl groups. nih.gov